molecular formula C9H8N2O B3052168 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 39080-57-4

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3052168
CAS No.: 39080-57-4
M. Wt: 160.17 g/mol
InChI Key: CVQGFKKCKVAEIK-UHFFFAOYSA-N
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Description

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a high-value chemical scaffold in scientific research, primarily serving as a critical precursor in medicinal and agrochemical discovery . This compound features the privileged pyrido[1,2-a]pyrimidin-4-one core structure, which is a common motif in various bioactive molecules and approved drugs, including tranquilizers and antipsychotic agents . Its primary research value lies in its role as a key intermediate for the synthesis of novel mesoionic insecticides, such as Triflumezopyrim . These advanced insecticides function by selectively targeting the nicotinic acetylcholine receptors (nAChRs) in insect pests, providing a unique mode of action for managing resistant populations like the rice planthopper . Furthermore, the core structure is recognized for its relevance in developing other therapeutic agents, with reported activities spanning across antipsychotic, antioxidant, and anti-inflammatory applications . Practical and efficient synthetic routes for this compound and its derivatives have been established, including catalyst-free methods in green solvents like ethylene glycol and copper-catalyzed tandem reactions, facilitating its accessibility for research and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-11(8)9(7)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQGFKKCKVAEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336098
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl-
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39080-57-4
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID00336098
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Record name 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Synthetic Methodologies for 3 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One and Its Derivatives

Classical Cyclization and Condensation Approaches to the Pyrido[1,2-a]pyrimidin-4-one Core

Traditional methods for constructing the bicyclic pyrido[1,2-a]pyrimidin-4-one system have historically relied on cyclization and condensation reactions. These foundational strategies involve the formation of the pyrimidinone ring onto a pre-existing pyridine (B92270) structure.

Thermal Cyclization and Decarboxylation

One of the established methods for synthesizing the 4H-pyrido[1,2-a]pyrimidin-4-one core is through the thermal cyclization of intermediates derived from 2-aminopyridines. researchgate.net This process typically involves the reaction of a 2-aminopyridine (B139424) with a suitable three-carbon electrophile, such as an alkylidene malonate, to form a (2-pyridylamino)methylenemalonate intermediate. Subsequent heating of this intermediate induces an intramolecular cyclization, followed by decarboxylation, to yield the desired fused ring system. researchgate.net For instance, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized via the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. researchgate.net These precursors are prepared in situ from 2-aminopyridines and isopropylidene methoxymethylenemalonate. researchgate.net

Acid-Promoted Condensation Reactions

Acid catalysis offers an alternative and often more efficient pathway for the synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold. researchgate.netnih.gov Strong acids, such as polyphosphoric acid (PPA) or polyphosphoric acid ethyl ester (PPE), are commonly employed to promote the condensation and subsequent cyclization of 2-aminopyridines with appropriate carbonyl compounds. rsc.org These acidic conditions facilitate the necessary bond formations, often at elevated temperatures, to construct the pyrimidinone ring. This approach is considered a general and widely used method for accessing the core structure. researchgate.netnih.gov

Condensation of 2-Aminopyridines with β-Oxo Esters and Alkynoates

A cornerstone of pyrido[1,2-a]pyrimidin-4-one synthesis is the reaction between 2-aminopyridines and β-oxo esters (also known as β-keto esters). rsc.org To obtain the specific 3-methyl substituent, ethyl acetoacetate (B1235776) is the ideal β-oxo ester. The reaction proceeds by initial nucleophilic attack of the exocyclic amino group of the pyridine onto the keto-carbonyl of the ester, followed by cyclization and dehydration, typically under acidic conditions.

For example, the treatment of 2-aminopyridine with ethyl α-methylacetoacetate in the presence of polyphosphoric acid ethyl ester yields 2,3-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. rsc.org Similarly, various substituted 2-aminopyridines can be reacted with β-keto esters in the presence of 85% phosphoric acid to prepare a range of substituted pyrido[2,3-d]pyrimidines, demonstrating the versatility of this acid-catalyzed approach.

2-Aminopyridine Derivativeβ-Oxo EsterAcid CatalystProductReference
2-AminopyridineEthyl α-methylacetoacetatePolyphosphoric acid ethyl ester2,3-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one rsc.org
Substituted 2-aminopyridinesVarious 1,3-diketones85% Phosphoric acidSubstituted pyrido[2,3-d]pyrimidines

This table presents examples of condensation reactions to form the pyridopyrimidinone core.

In addition to β-oxo esters, alkynoates have also been utilized in condensation reactions with 2-aminopyridines, often facilitated by metal catalysts like silver, to afford the pyridopyrimidinone core. nih.gov

Metal-Catalyzed Strategies for Pyrido[1,2-a]pyrimidin-4-one Functionalization

While classical methods are effective for constructing the basic scaffold, modern synthetic chemistry has introduced powerful metal-catalyzed techniques for the direct functionalization of the pre-formed pyrido[1,2-a]pyrimidin-4-one ring system. These methods offer high efficiency and regioselectivity. nih.gov

Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for the direct functionalization of C-H bonds in heterocyclic compounds. nih.govrsc.org For the 4H-pyrido[1,2-a]pyrimidin-4-one system, palladium-catalyzed C-H activation provides a direct route to introduce new substituents without the need for pre-functionalization (e.g., halogenation) of the starting material. This approach is highly valued for its atom and step economy.

A significant advancement in the functionalization of 4H-pyrido[1,2-a]pyrimidin-4-ones is the palladium-catalyzed direct C-H alkenylation at the C3 position. rsc.orgnih.gov This reaction exhibits complete regioselectivity, exclusively modifying the C3 carbon. The process typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant to regenerate the active catalyst. rsc.orgnih.gov

A general and efficient protocol has been developed using AgOAc/O₂ as the oxidant system. nih.gov This method successfully couples a variety of 4H-pyrido[1,2-a]pyrimidin-4-ones with different alkenes, including acrylate (B77674) esters, styrenes, methyl vinyl ketone, and acrylamide, in moderate to excellent yields. nih.gov Another effective system utilizes oxygen as the sole terminal oxidant for the C3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones. rsc.org These reactions provide a powerful and direct means to access novel, functionalized derivatives.

Pyrido[1,2-a]pyrimidin-4-one SubstrateAlkeneCatalytic SystemProductYield (%)Reference
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneEthyl acrylatePd(OAc)₂, O₂3-((E)-2-Ethoxycarbonylvinyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one85 rsc.org
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneStyrenePd(OAc)₂, O₂2-Methyl-3-((E)-styryl)-4H-pyrido[1,2-a]pyrimidin-4-one72 rsc.org
4H-Pyrido[1,2-a]pyrimidin-4-onen-Butyl acrylatePd(OAc)₂, AgOAc, O₂3-((E)-2-(n-Butoxycarbonyl)vinyl)-4H-pyrido[1,2-a]pyrimidin-4-one82 nih.gov
4H-Pyrido[1,2-a]pyrimidin-4-one4-MethylstyrenePd(OAc)₂, AgOAc, O₂3-((E)-4-Methylstyryl)-4H-pyrido[1,2-a]pyrimidin-4-one75 nih.gov
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneMethyl acrylatePd(OAc)₂, AgOAc, O₂3-((E)-2-Methoxycarbonylvinyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one91 nih.gov

This table details the scope and efficiency of the palladium-catalyzed C3-alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones.

C-H Arylation with Haloarenes

Transition metal-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 3-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones. These methods avoid the pre-functionalization of the pyrimidinone core, offering a more atom-economical approach. One notable strategy involves a palladium-catalyzed process. For instance, a palladium-catalyzed C-H arylation at the 3-position of the pyrido[1,2-a]pyrimidin-4-one core can be promoted by silver(I) salts using haloarenes as the arylating agents. rsc.org

In addition to metal-catalyzed approaches, metal-free C-H arylation has been developed using visible light photoredox catalysis. This method utilizes an organic dye as a photocatalyst to generate aryl radicals from aryl diazonium salts, which then couple with the C3-position of the pyrido[1,2-a]pyrimidin-4-one. This approach is advantageous for its mild reaction conditions and avoidance of heavy metal catalysts. clockss.org For example, irradiation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates with heteroarenes in the presence of eosin (B541160) Y disodium (B8443419) salt under green light (510 nm) furnishes the corresponding 3-heteroaryl-substituted products. rsc.org

Visible Light Assisted Direct C3-H Arylation of Pyrido[1,2-a]pyrimidin-4-ones
Diazonium SaltAreneProductYield (%)
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborateFuran3-(Furan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one63
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate2-Methylfuran3-(2-Methylfuran-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one45
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborateThiophene3-(Thiophen-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one38
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborateBenzene (B151609)3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one13

Data sourced from The Journal of Organic Chemistry. rsc.org

Carbonylative Cycloamidation

Palladium-catalyzed carbonylative cycloamidation of ketoimines provides an efficient route to the pyrido[1,2-a]pyrimidin-4-one scaffold. nih.govresearchgate.net This methodology involves the pyridine-directed carbonylation of N-(2-pyridyl) ketoimines. The reaction proceeds under an atmospheric pressure of carbon monoxide, with palladium(II) acetate as the catalyst and copper(II) acetate as an oxidant. nih.gov This transformation is tolerant of a variety of functional groups, including nitrile, chloride, alkyloxycarbonyl, and nitro groups, making it a versatile tool for the synthesis of functionalized pyrido[1,2-a]pyrimidin-4-ones. nih.gov

Pd-Catalyzed Carbonylative Cycloamidation of Ketoimines
Ketoimine SubstrateProductYield (%)
N-(pyridin-2-yl)-1-phenylethan-1-imine2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one36
1-(4-Methoxyphenyl)-N-(pyridin-2-yl)ethan-1-imine2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one42
1-(4-Chlorophenyl)-N-(pyridin-2-yl)ethan-1-imine2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one35
1-(thiophen-2-yl)-N-(pyridin-2-yl)ethan-1-imine2-(Thiophen-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one30

Data sourced from Chemical Communications. nih.gov

Copper-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Copper-catalyzed reactions have been established as a cost-effective alternative to palladium-based methods for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. A notable example is the one-pot tandem copper(I) iodide (CuI)-catalyzed Ullmann-type C-N cross-coupling and intramolecular amidation reaction. nih.govnih.gov This process utilizes readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters to construct the bicyclic core in good to excellent yields. The reaction demonstrates broad substrate scope and good functional group tolerance. nih.gov

CuI-Catalyzed Tandem Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
2-Halopyridine(Z)-3-Amino-3-arylacrylate EsterProductYield (%)
2-IodopyridineEthyl (Z)-3-amino-3-phenylacrylate2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one89
2-IodopyridineEthyl (Z)-3-amino-3-(m-tolyl)acrylate2-(m-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one82
2-IodopyridineEthyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one60
2-IodopyridineEthyl (Z)-3-amino-3-(4-chlorophenyl)acrylate2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one58

Data sourced from RSC Advances. nih.gov

Silver-Catalyzed Cyclization and Phosphonation

Silver catalysis offers unique pathways for both the formation of the pyrido[1,2-a]pyrimidin-4-one ring system and its subsequent functionalization. An Ag-catalyzed one-pot cyclization of 2-aminopyridines and alkynoates has been reported as a direct method to construct the core structure. nih.gov

Furthermore, silver-catalyzed reactions are effective for the C3-functionalization of pre-formed 4H-pyrido[1,2-a]pyrimidin-4-ones. Specifically, a silver-catalyzed direct C3 phosphonation with dialkyl phosphites has been developed. researchgate.net This reaction exhibits high regioselectivity and is compatible with a broad range of substrates and functional groups. researchgate.net

Silver-Catalyzed Direct C3 Phosphonation of 4H-pyrido[1,2-a]pyrimidin-4-ones
Pyrido[1,2-a]pyrimidin-4-one SubstrateDialkyl PhosphiteProductYield (%)
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneDi-n-butyl phosphiteDibutyl (2-phenyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)phosphonate74
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneDiethyl phosphiteDiethyl (2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)phosphonate85
2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-oneDiethyl phosphiteDiethyl (2-(4-chlorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)phosphonate78
2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-oneDiethyl phosphiteDiethyl (2-(4-methoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)phosphonate82

Data sourced from a study on silver-catalyzed phosphonation. researchgate.net

Rhodium-Catalyzed Multicomponent Coupling Reactions

Rhodium-catalyzed multicomponent reactions provide an elegant and efficient strategy for the synthesis of complex pyrido[1,2-a]pyrimidin-4-ones from simple starting materials in a single step. A notable example is the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via a rhodium(III)-catalyzed imidoyl C-H activation. nih.govnih.gov In this reaction, an imine is formed in situ from the 2-aminopyridine and aldehyde, which then undergoes Rh(III)-catalyzed C-H activation and coupling with the diazo ester to yield the final product. nih.gov This method is compatible with both aromatic and enolizable aliphatic aldehydes and tolerates a wide range of functional groups. nih.govnih.gov

Rhodium-Catalyzed Three-Component Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
Aldehyde2-AminopyridineDiazo EsterProductYield (%)
Benzaldehyde2-AminopyridineEthyl 2-diazoacetate2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneHigh
4-Methoxybenzaldehyde2-AminopyridineEthyl 2-diazoacetate2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-oneGood
4-Nitrobenzaldehyde2-AminopyridineEthyl 2-diazoacetate2-(4-Nitrophenyl)-4H-pyrido[1,2-a]pyrimidin-4-oneGood
Trimethyl orthoformate2-AminopyridineEthyl 2-diazoacetate2-Methoxy-4H-pyrido[1,2-a]pyrimidin-4-one-

Data sourced from Organic Letters. nih.govnih.gov

Manganese-Catalyzed Alkyne Annulations

Manganese-catalyzed reactions are gaining prominence as a sustainable and economical approach in organic synthesis. For the construction of the pyrido[1,2-a]pyrimidin-4-one skeleton, a manganese-catalyzed carbonylative alkyne annulation of 2-pyridyl hydrazones has been reported. nih.gov This redox-neutral process utilizes an inexpensive and non-toxic manganese catalyst and proceeds under ambient pressure, highlighting its practical advantages. nih.gov The versatility of this manganese catalysis is demonstrated by its broad substrate scope, enabling the late-stage diversification of complex molecules. nih.gov

Metal-Free Functionalization Approaches

In recent years, there has been a significant push towards the development of metal-free synthetic methodologies to enhance the sustainability of chemical processes. For the functionalization of 4H-pyrido[1,2-a]pyrimidin-4-one, several metal-free approaches have been successfully established.

An expeditious metal-free method for the direct C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed. This reaction proceeds under mild conditions, is operationally simple, and can be performed on a gram scale, affording a diverse range of 3-ArS/ArSe derivatives in high yields. The reaction is believed to proceed through a radical mechanistic pathway.

Furthermore, as mentioned in section 2.2.1.2, visible light-assisted direct C3-H arylation provides a metal-free alternative to traditional cross-coupling reactions for the formation of C-C bonds at the 3-position. clockss.org These metal-free methods are highly valuable for their reduced environmental impact and cost-effectiveness.

Electro-Oxidative C3-Selenylation

An electrochemically driven, external oxidant-free strategy has been successfully employed for the C3-selenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones. chemmethod.comresearchgate.net This method provides a sustainable and efficient pathway to synthesize various structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. chemmethod.comresearchgate.net The reaction proceeds through an anodic oxidation of diselenide, which is believed to generate a selenium radical (RSe•) and a selenium cation (RSe+). researchgate.net The selenium radical then adds to the C3 position of the pyrido[1,2-a]pyrimidin-4-one core, forming a radical intermediate. researchgate.net Subsequent anodic oxidation and deprotonation yield the final C3-selenylated product. researchgate.net This electrochemical approach avoids the need for stoichiometric or excessive oxidants and often proceeds under mild conditions. researchgate.netresearchgate.net

Studies using cyclic voltammetry and radical trapping experiments have helped to elucidate the plausible mechanism for this transformation. chemmethod.comresearchgate.net The process is compatible with various substituents on both the pyrido[1,2-a]pyrimidin-4-one ring and the diselenide, demonstrating its broad applicability. researchgate.net

Table 1: Examples of Electro-Oxidative C3-Selenylation

Substrate (Pyrido[1,2-a]pyrimidin-4-one) Diselenide Product Yield Reference
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Diphenyl diselenide 95% researchgate.net
7-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Bis(4-chlorophenyl) diselenide 91% researchgate.net
2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Dimethyl diselenide 73% researchgate.net

Chalcogenation (Sulfenylation and Selenylation)

Metal-free C3-chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed as an efficient method for synthesizing a variety of 3-ArS/ArSe derivatives. nih.govmdpi.com These operationally simple reactions can proceed under mild conditions, tolerate a broad range of functional groups, and are scalable. nih.govmdpi.com One approach utilizes iodine and potassium persulfate (K₂S₂O₈) as an oxidant in acetonitrile (B52724) at 70 °C, affording the desired sulfenylated products in excellent yields. mdpi.com Preliminary mechanistic studies suggest that these transformations likely proceed via a radical pathway. nih.govmdpi.com

Another effective method involves visible-light-mediated photocatalysis, which provides a regioselective pathway for C3-H chalcogenation. chemmethod.com This technique uses an environmentally friendly energy source and a cost-effective persulfate-based oxidant to functionalize the substrate at room temperature, yielding a broad array of C-3 aryl-S and aryl-Se derivatives in moderate to high yields. chemmethod.comnih.gov

Table 2: Conditions for Metal-Free C3-Chalcogenation

Chalcogen Source Reagents Conditions Product Type Yield Reference
Thiophenol I₂ (50 mol%), K₂S₂O₈ (2 equiv.) MeCN, 70 °C, 12 h 3-Sulfenylated 92% mdpi.com
Diphenyl disulfide Ru(bpy)₃Cl₂·6H₂O (5 mol%), K₂S₂O₈ (2 equiv.) MeCN, blue LED, rt, 48 h 3-Sulfenylated High mdpi.com

Halogenation at the C3 Position

The direct halogenation of the 4H-pyrido[1,2-a]pyrimidin-4-one core at the C3 position can be readily achieved using N-halosuccinimides. chim.itmdpi.com This method provides a straightforward route to synthesize 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones, which are valuable intermediates for further functionalization through cross-coupling reactions. mdpi.com The reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) effectively introduces the corresponding halogen atom at the C3 position. mdpi.com A simple and efficient strategy for regioselective C-H halogenation has been established using N-chlorosuccinimide (NCS) mediated by phenyliodine(III) diacetate (PIDA) at room temperature. nih.gov This methodology is compatible with a variety of functional groups, allowing for the synthesis of diverse halogenated derivatives under mild conditions. nih.gov

Table 3: C3-Halogenation using N-Halosuccinimides

Starting Material Reagent Product Reference
4H-pyrido[1,2-a]pyrimidin-4-one N-Chlorosuccinimide (NCS) 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one mdpi.com
4H-pyrido[1,2-a]pyrimidin-4-one N-Bromosuccinimide (NBS) 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one mdpi.com

Visible Light Photocatalysis for C-H Functionalization

Visible light photocatalysis has emerged as a powerful and sustainable tool for the direct C-H functionalization of 4H-pyrido[1,2-a]pyrimidin-4-ones. This approach enables the formation of C-C and C-heteroatom bonds at the C3 position under mild reaction conditions, often at room temperature. chemmethod.comresearchgate.net Metal-catalyst-free, organic dye-catalyzed C3-H arylation has been developed using visible light irradiation, producing biologically significant C3-arylated derivatives in good to excellent yields with good functional group tolerance. researchgate.netwjpsonline.com This method is operationally simple and suitable for scale-up synthesis. researchgate.net

In addition to arylation, visible light has been utilized for regioselective C3-H chalcogenation (sulfenylation and selenylation) and thiocyanation. chemmethod.com These protocols employ environmentally benign energy sources and readily available reagents, furnishing a broad scope of C3-functionalized derivatives. chemmethod.com The mechanism for these transformations is often proposed to involve radical intermediates generated through photoredox cycles. chemmethod.com

Derivatization via Nitrogen-Containing Heterocycles

The introduction of nitrogen-containing heterocycles onto the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one framework is a common strategy to expand its chemical diversity and explore its biological potential. This is often achieved by first functionalizing the core, for example, by creating a haloalkyl side chain, which can then undergo substitution reactions with various heterocyclic amines.

Formation of Imidazole (B134444), Pyrazole, Triazole, and Oxadiazoline Derivatives

Derivatives of this compound featuring imidazole and triazole rings have been synthesized and investigated. A key synthetic strategy involves preparing an intermediate such as 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. wjpsonline.com This intermediate serves as an electrophile that can react with the nitrogen atom of various heterocycles. For instance, reaction with 4H-1,2,4-triazole leads to the formation of 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one. wjpsonline.com This modular approach allows for the appendage of different heterocyclic systems to the core structure, creating a library of compounds for further study. wjpsonline.com The single crystal X-ray analysis of one such triazole derivative confirmed the molecular structure, showing a dihedral angle of 47.88(16)º between the pyrido[1,2-a]pyrimidin-4-one ring system and the 1,2,4-triazole (B32235) ring. wjpsonline.com

Introduction of Cyclic Amines and Piperazine (B1678402) Moieties

A similar synthetic approach is used to introduce cyclic amines, including piperazine and morpholine (B109124) moieties, onto the this compound scaffold. Starting with a reactive intermediate like 2-chloromethyl- or 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a nucleophilic substitution reaction with a cyclic amine yields the desired derivative. wjpsonline.comnih.gov For example, compounds appended with N-methylpiperazine and piperazine ethoxy ethanol (B145695) rings have been successfully synthesized. wjpsonline.com This method provides a versatile route to a range of derivatives containing saturated nitrogen heterocycles, which are common pharmacophores in medicinal chemistry. wjpsonline.com

Table 4: List of Mentioned Compounds

Compound Name
This compound
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
7-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Diphenyl diselenide
Bis(4-chlorophenyl) diselenide
Dimethyl diselenide
Thiophenol
Potassium persulfate
N-Chlorosuccinimide (NCS)
N-Bromosuccinimide (NBS)
N-Iodosuccinimide (NIS)
Phenyliodine(III) diacetate (PIDA)
4H-1,2,4-triazole
N-methylpiperazine
Piperazine

Structural Characterization and Computational Chemistry of Pyrido 1,2 a Pyrimidin 4 One Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized pyrido[1,2-a]pyrimidin-4-one derivatives and for deducing their detailed molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, ¹H and ¹³C NMR spectra provide definitive proof of its structure.

While a publicly available, fully assigned spectrum for this compound is not readily found in the reviewed literature, the expected chemical shifts can be inferred from data on closely related analogues. nih.gov In the ¹H NMR spectrum, the methyl group at the C3 position would typically appear as a singlet in the upfield region. The protons on the pyridone ring would exhibit characteristic multiplets in the aromatic region of the spectrum.

In the ¹³C NMR spectrum, the methyl carbon would resonate at a high field. The carbonyl carbon (C4) would be observed significantly downfield, a characteristic feature for such functional groups. The remaining carbons of the bicyclic system would appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning all proton and carbon signals, especially for more complex substituted derivatives. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrido[1,2-a]pyrimidin-4-one Derivative (Note: This table is illustrative and based on general knowledge and data from similar structures, not the specific title compound)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ ~2.5 (s) ~20
H2 ~6.4 (s) ~104
H6 ~9.1 (d) ~151
H7 ~7.2 (t) ~115
H8 ~7.8 (t) ~137
H9 ~7.7 (d) ~126
C4 (C=O) - ~158
C4a - ~158
C9a - ~127

Data is hypothetical and for illustrative purposes only.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₈N₂O, the calculated molecular weight is approximately 160.17 g/mol . nist.gov

In a typical mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula of the molecule. This is a critical step in the characterization of newly synthesized compounds, ensuring that the correct product has been obtained. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of fragments from the parent molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

While the specific crystal structure of this compound is not available in the surveyed literature, X-ray diffraction studies on closely related derivatives provide significant insight into the expected solid-state conformation. For instance, the crystal structures of 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one have been determined. researchgate.netnih.govresearchgate.net

These studies reveal that the pyrido[1,2-a]pyrimidine (B8458354) ring system is generally planar or nearly planar. researchgate.netnih.gov The bond lengths and angles within the fused rings are consistent with their aromatic and heterocyclic nature. In the solid state, these molecules often engage in intermolecular interactions that dictate the crystal packing. These interactions can include C-H···O and C-H···N hydrogen bonds. Furthermore, π–π stacking interactions between the planar aromatic rings of adjacent molecules are a common feature, contributing to the stability of the crystal lattice. researchgate.netnih.gov

Table 2: Selected Crystallographic Data for 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 3.7716 (6)
b (Å) 10.3959 (15)
c (Å) 12.3280 (18)
α (°) 78.017 (2)
β (°) 83.431 (2)
γ (°) 81.266 (2)
Volume (ų) 465.63 (12)

This data is for a related compound and serves to illustrate typical crystallographic parameters.

Computational Approaches in Pyrido[1,2-a]pyrimidin-4-one Research

Computational chemistry has become an essential tool for studying the properties of molecules and their interactions, providing insights that can be difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is widely used to predict the binding mode of a small molecule ligand to the active site of a protein target.

Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govmdpi.com For example, these compounds have been docked into the active sites of targets such as the protein tyrosine phosphatase SHP2 and carbonic anhydrase. nih.govmdpi.com These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding pocket. The insights gained from docking studies are invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. nih.gov

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of pyrido[1,2-a]pyrimidin-4-one research, MD simulations are often employed following molecular docking to assess the stability of the predicted ligand-protein complex. nih.govnih.gov

By simulating the complex in a dynamic, solvated environment, researchers can observe how the ligand and protein interact and adapt to each other. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored to evaluate the stability of the binding pose over the course of the simulation. nih.gov A stable RMSD suggests that the ligand remains securely bound in the active site. Additionally, MD simulations can reveal important information about the flexibility of the protein and the ligand, providing a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone. nih.govnih.gov

Mechanistic Proposals based on Computational Data (e.g., Radical Pathways, Carbocation Intermediates)

While detailed computational studies delineating radical pathways or carbocation intermediates specifically for the synthesis or reactions of this compound are not extensively documented in the current literature, mechanistic proposals for related derivatives have been put forward based on experimental outcomes, which can be further elucidated by computational methods.

One such example is the proposed mechanism for the formation of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, a derivative of the target compound, through a retro-Claisen reaction. mdpi.com This reaction involves the alkaline cleavage of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione. The proposed mechanism suggests a nucleophilic attack by a hydroxide (B78521) ion on one of the carbonyl groups, leading to a tetrahedral intermediate. mdpi.com Subsequent carbon-carbon bond cleavage results in the formation of a carboxylate derivative. mdpi.com Although this proposal is based on established reaction patterns rather than explicit computational data, it provides a chemically plausible pathway that could be further investigated using theoretical calculations, such as Density Functional Theory (DFT), to map the potential energy surface and identify transition states and intermediates.

Computational studies on related heterocyclic systems have demonstrated the utility of such approaches in distinguishing between different possible mechanistic pathways, including those involving radical or ionic intermediates. For instance, DFT calculations are routinely used to evaluate the stability of potential radical or carbocationic species that could be formed during a reaction, thereby assessing the feasibility of a proposed mechanistic step.

Table 1: Proposed Mechanism for a Retro-Claisen Reaction of a Pyrido[1,2-a]pyrimidin-4-one Derivative

StepDescriptionIntermediate/Transition State
1Nucleophilic attackA hydroxide ion attacks the ketonic carbonyl group attached to the C3 position of the pyrido[1,2-a]pyrimidine ring.
2Formation of tetrahedral intermediateA tetrahedral intermediate is formed at the site of the nucleophilic attack.
3C-C bond cleavageThe carbon-carbon bond between the two carbonyl groups is cleaved, leading to the formation of a carboxylate and an enolate.
4ProtonationThe enolate is protonated to yield a stable product.
5Acid-base reactionThe resulting carboxylic acid reacts with a base present in the medium (e.g., 4-dimethylaminopyridine) to form the corresponding salt. mdpi.com

Prediction of Binding Modes and Pharmacophoric Recognition

Molecular docking and other computational techniques have been instrumental in predicting the binding modes of pyrido[1,2-a]pyrimidin-4-one derivatives with various biological targets and in identifying the key pharmacophoric features responsible for their activity. These studies provide a rational basis for the observed structure-activity relationships (SAR) and guide the design of new, more potent and selective inhibitors.

For instance, molecular docking studies on a series of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer, have revealed important binding interactions. nih.gov These studies have shown that the pyrido[1,2-a]pyrimidin-4-one core can fit into a specific binding pocket, with its substituents forming key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. The rigidity of the core scaffold was identified as a factor that could influence the adoption of an optimal binding conformation. nih.gov

In another study, the theoretical binding mode of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications, was investigated through docking simulations. nih.gov The results were consistent with the experimentally observed SAR, highlighting the importance of phenol (B47542) or catechol hydroxyl groups for pharmacophoric recognition by the enzyme. nih.gov

Furthermore, a detailed computational investigation involving DFT calculations and molecular docking was performed on 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate. mdpi.com The study predicted that this compound could act as an inhibitor of carbonic anhydrase I. The docking analysis revealed good binding affinities and the formation of a stable complex within the active site of the enzyme, with the carboxylate group playing a crucial role in the interaction. mdpi.com The electrostatic potential map of the molecule indicated that the carbonyl groups act as hydrogen bond acceptors, while the amine group acts as a hydrogen bond donor, features that are critical for molecular recognition. mdpi.com

These computational studies collectively underscore the importance of the pyrido[1,2-a]pyrimidin-4-one scaffold as a pharmacophore. The key recognition elements often include the carbonyl group at the 4-position, which can act as a hydrogen bond acceptor, and the aromatic rings, which can engage in π-π stacking and hydrophobic interactions. The substituents at various positions of the heterocyclic core provide opportunities for fine-tuning the binding affinity and selectivity for different biological targets.

Table 2: Predicted Binding Modes and Pharmacophoric Features of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Target ProteinKey Interacting ResiduesType of InteractionsPharmacophoric FeaturesReference
SHP2Not specified in abstractHydrogen bonds, hydrophobic interactionsRigid core, potential for "bidentate ligand" formation nih.gov
Aldose Reductase (ALR2)Not specified in abstractNot specified in abstractPhenol or catechol hydroxyls for enzyme recognition nih.gov
Carbonic Anhydrase INot specified in abstractHydrogen bonds, π-stackingCarboxylate group, carbonyl groups (H-bond acceptors), amine group (H-bond donor) mdpi.com
Mps1 KinaseG605, K529, I531, V539, M602, C604, N606, I607, L654, I663, P673Hydrogen bonds, hydrophobic interactionsPyrimidine (B1678525) ring, core scaffold for hydrophobic interactions mdpi.com

Structure Activity Relationship Sar Investigations of Pyrido 1,2 a Pyrimidin 4 One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of pyrido[1,2-a]pyrimidin-4-one derivatives is significantly influenced by the placement and chemical nature of substituents on the bicyclic ring system.

Modifications at various positions on the pyrido[1,2-a]pyrimidin-4-one core have been shown to modulate biological activity.

C2 and C3 Positions: Arylated substituents at the C3 position have been found to confer a range of biological activities, including anti-inflammatory, antitubercular, and efflux pump inhibition. For 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, extending the side chain at the C2 position to a benzyl (B1604629) group has been observed to cause a general decrease in activity for aldose reductase inhibition.

C6 and C9 Positions: The introduction of a hydroxyl (-OH) group at either the C6 or C9 position can enhance the inhibitory potency of these compounds. This has been demonstrated in a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives targeting aldose reductase.

The following table summarizes the impact of substitutions at various positions on the biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives.

PositionSubstituentEffect on Biological Activity
C2 Lengthening side chain to benzylGeneral reduction in activity
C3 Aryl groupsConfers various activities (e.g., anti-inflammatory)
C6 Hydroxyl groupEnhancement of inhibitory potency
C9 Hydroxyl groupEnhancement of inhibitory potency

Phenol (B47542) and Catechol Moieties: For 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, the presence of a phenol or catechol group on the phenyl ring is crucial for their activity as aldose reductase inhibitors. The hydroxyl groups of these moieties are directly involved in the pharmacophoric recognition by the enzyme. Derivatives lacking these hydroxyls, or where they are methylated, are either inactive or significantly less active. Furthermore, catechol-bearing derivatives have demonstrated the highest antioxidant properties within this class of compounds.

Benzimidazole (B57391) Moiety: The fusion of a benzimidazole ring to the pyrido[1,2-a]pyrimidine (B8458354) core, creating pyrido[1,2-a]benzimidazoles, has been explored for various therapeutic applications. These derivatives have shown potential as antineoplastic and antischistosomal agents. nih.govnih.gov For instance, certain haloarylamino-substituted pyrido[1,2-a]benzimidazoles have exhibited notable activity against several human tumor cell lines. nih.gov

The conformational flexibility of pyrido[1,2-a]pyrimidin-4-one derivatives is a key determinant of their binding affinity and biological activity.

In the development of SHP2 inhibitors, a derivative with a rigid structure showed good initial inhibitory activity. nih.gov However, this rigidity was found to limit further potency improvements by preventing the optimal "bidentate ligand" formation in the binding site. nih.gov To address this, a second-generation compound was designed with enhanced flexibility, achieved by inserting a sulfur atom as a linker between the core and a 7-aryl group. nih.gov This modification resulted in a significant increase in enzymatic and antiproliferative activity. nih.gov

Conversely, in a different study on derivatives targeting the 5-HT1A receptor and SERT protein, compounds with greater flexibility, such as those with an unsubstituted or para-substituted benzene (B151609) ring, demonstrated higher binding ability. nih.gov These findings highlight that the optimal degree of rigidity or flexibility is target-dependent and a critical parameter for consideration in drug design.

Specific SAR Insights for Key Biological Activities

SAR studies have provided specific insights into the structural requirements for key biological activities, such as antimalarial and anticancer effects.

Research into the antimalarial potential of pyrido[1,2-a]pyrimidin-4-ones has revealed important structural requirements. SAR studies have indicated that for antimalarial activity, an unsubstituted B-ring (the pyridine (B92270) part of the scaffold) is crucial. nih.govresearchgate.net This suggests that the core, unadorned pyridopyrimidine structure is a key pharmacophore for targeting Plasmodium falciparum. nih.govresearchgate.net Based on this, the pyrido[1,2-a]pyrimidin-4-one scaffold is considered a valuable lead structure for developing novel antimalarial agents. nih.govresearchgate.net While the core scaffold is important, substitutions at the C3 position have shown moderate activity. For example, compounds like 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate and 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have demonstrated moderate antimalarial effects. nih.gov

The pyrido[1,2-a]pyrimidine scaffold is a component of compounds investigated for their anticancer properties. nih.govresearchgate.net Fusing a benzimidazole ring to create pyrido[1,2-a]benzimidazoles has been a productive strategy in the search for new antineoplastic agents. nih.gov

For these fused systems, SAR studies have identified that haloarylamino moieties at specific positions can lead to notable activity against tumor cell lines. nih.gov Specifically, a p-fluorophenylamino-3-phenyl-pyrido[1,2-a]benzimidazole and its p-chlorophenyl analog showed the highest activity in one study and were selected for further in vivo testing by the National Cancer Institute. nih.gov

In a related context of hybrid molecules, SAR studies on 2-amino(substituted pyrimidin-2-yl)benzimidazole hybrids revealed that increasing the number of electron-releasing methoxy (B1213986) groups on a phenyl ring attached to the pyrimidine (B1678525) scaffold enhanced anticancer activity. rsc.org

The table below details some of the investigated substitutions and their observed effects on anticancer activity.

ScaffoldSubstitutionPositionEffect on Anticancer Activity
Pyrido[1,2-a]benzimidazolep-fluorophenylamino-High activity against some tumor cell lines nih.gov
Pyrido[1,2-a]benzimidazolep-chlorophenylamino-High activity against some tumor cell lines nih.gov
(Pyrimidin-2-yl)benzimidazoleMethoxy groups on phenyl ringPyrimidine position 6Increased activity with more methoxy groups rsc.org

Aldose Reductase Inhibitory Activity and Hydroxyl Group Positioning

The placement of hydroxyl (-OH) groups on the pyrido[1,2-a]pyrimidin-4-one scaffold and its substituents plays a critical role in determining the aldose reductase (ALR2) inhibitory activity. Research has demonstrated that the presence and specific location of these groups are fundamental for potent enzyme inhibition.

Studies on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have shown that introducing a phenol or catechol moiety at the 2-position results in compounds with ALR2 inhibitory activity in the micromolar to submicromolar range. nih.gov The acidic nature of the hydroxyl groups on the pendant phenyl ring is crucial for this activity. For instance, a derivative with a 4-hydroxyl group on the 2-phenyl ring exhibits an IC50 value of 4.56 µM. scispace.com It is suggested that these compounds likely exert their inhibitory effect in their anionic form, where the dissociated hydroxyl group may mimic the carboxylate function found in many carboxylic acid-based ALR2 inhibitors. scispace.com This hypothesis is supported by the observation that the absence of these hydroxyl groups, or their methylation (which prevents dissociation), leads to inactive or significantly less active compounds. nih.govscispace.com

Furthermore, the introduction of hydroxyl groups onto the core pyrido[1,2-a]pyrimidine ring system can significantly enhance inhibitory potency. Specifically, adding a hydroxyl group at either the 6- or 9-position of the scaffold has been shown to boost the inhibitory activity of the parent 2-phenyl derivatives. nih.govresearchgate.net This enhancement underscores the importance of hydroxyl group positioning not just on the substituent but on the core scaffold itself for optimal interaction with the aldose reductase active site.

The table below summarizes the impact of hydroxyl group positioning on the ALR2 inhibitory activity of selected 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives.

CompoundSubstituent on 2-phenyl ringHydroxyl on Pyrido[1,2-a]pyrimidin-4-one coreALR2 IC50 (µM)
13 4-OHNone4.56
14 3,4-diOHNoneNot specified, but active
18 4-OH9-OHMore potent than 13
19 3,4-diOH9-OHMore potent than 14
28 4-OH6-OHMore potent than 13
29 3,4-diOH6-OHMore potent than 14
10-12 No OH (or OCH3)NoneInactive

Data sourced from studies on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives. nih.govscispace.comresearchgate.net

Enhancing Activity through Scaffold Modification (e.g., linker insertion)

Modifications to the core structure, or scaffold, of pyrido[1,2-a]pyrimidin-4-one derivatives have been explored to optimize their inhibitory activities. These modifications include altering the length and nature of side chains and inserting atoms to act as linkers, thereby changing the flexibility and orientation of the molecule.

One of the investigated modifications is the extension of the side chain at the 2-position. Research has shown that lengthening the 2-side chain from a phenyl group to a benzyl group leads to a general decrease in ALR2 inhibitory activity. nih.govresearchgate.net This suggests that the spatial arrangement and distance of the substituent at this position are critical, and a longer, more flexible linker may disrupt the optimal binding orientation within the enzyme's active site.

In a different context of enzyme inhibition targeting SHP2, but using the same pyrido[1,2-a]pyrimidin-4-one core, the insertion of a sulfur atom as a linker between the core and a 7-aryl group was employed as a strategy. nih.gov This modification was designed to enhance the structural flexibility of the compound. While this specific modification was aimed at a different enzyme, it highlights a valid strategy for scaffold modification within this chemical class. The insertion of a flexible linker can allow for better adaptation to the topology of an enzyme's binding pocket. For ALR2 inhibitors, such a strategy could potentially be used to explore different regions of the active site or to optimize interactions with key residues.

The table below details the effects of certain scaffold modifications on the activity of pyrido[1,2-a]pyrimidin-4-one derivatives.

Modification TypeSpecific ChangeTarget EnzymeObserved Effect on Activity
Side-chain Lengthening 2-phenyl to 2-benzylAldose Reductase (ALR2)General reduction in activity nih.govresearchgate.net
Linker Insertion Insertion of a Sulfur atom between the core and a 7-aryl groupSHP2Enhanced flexibility and high inhibitory activity nih.gov

These findings indicate that while some scaffold modifications, like side-chain elongation, can be detrimental to ALR2 inhibition, other strategies, such as linker insertion, present a potential avenue for developing more potent and flexible inhibitors.

Mechanistic Elucidation of Biological Activities in Vitro Studies

Cellular Pathway Modulation

Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one core have been shown to influence several critical intracellular signaling pathways implicated in cell proliferation, survival, and metabolism.

SHP2 Signaling Pathway (RAS-ERK, PI3K-AKT, JAK-STAT)

The protein tyrosine phosphatase SHP2 is a crucial signaling node that plays a significant role in multiple oncogenic cascades, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. nih.govresearchgate.net Overexpression or mutation of SHP2 is linked to various cancers. researchgate.net Derivatives of pyrido[1,2-a]pyrimidin-4-one have been developed as novel allosteric inhibitors of SHP2. researchgate.net

Mechanistic studies revealed that these compounds can effectively downregulate key signals within these pathways. For instance, the derivative designated as 14i was shown to suppress the phosphorylation levels of both Akt and Erk1/2 in Kyse-520 esophageal cancer cells. researchgate.net This demonstrates a direct modulatory effect on the PI3K-AKT and RAS-ERK pathways, respectively, which are downstream of SHP2. researchgate.net The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a frequently over-activated pathway in cancer that promotes cell growth, survival, and proliferation. cusabio.comnih.gov By inhibiting SHP2, the pyrido[1,2-a]pyrimidin-4-one derivatives interrupt the signal transduction that leads to the activation of these critical cell survival pathways. researchgate.net

ROR1 Signaling Pathway Modulation

The Receptor-Tyrosine-Kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is expressed in various cancers but not in normal adult tissues. cusabio.com Its signaling is associated with enhanced tumor-cell growth and the activation of pro-survival pathways, including the PI3K/AKT/mTOR cascade. cusabio.comnih.gov

Recent research has led to the design of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as anticancer agents that function via ROR1 inhibition. cusabio.com It was found that the ligand Wnt5a can induce ROR1-dependent signaling, leading to AKT phosphorylation and enhanced cell growth. cusabio.com A specific ROR1 inhibitor based on this scaffold, named ARI-1 , was shown to potently suppress cancer cell proliferation and migration by regulating the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner. cusabio.com This indicates that these compounds can effectively modulate the ROR1 signaling axis, presenting a targeted approach for cancers that overexpress this receptor. cusabio.com

Estrogen-Related Receptor α (ERRα) Transcriptional Functions

Estrogen-Related Receptor α (ERRα) is an orphan nuclear receptor that plays a central role in regulating genes involved in cellular energy metabolism and mitochondrial biogenesis. nih.govmedscape.com The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a versatile modulator of ERRα's transcriptional activity.

Studies have successfully identified derivatives that act as agonists, enhancing the transcriptional functions of ERRα. nih.govnih.gov These compounds were found to potently increase the mRNA and protein levels of ERRα's downstream targets, which consequently improved glucose and fatty acid uptake in muscle cells. nih.govnih.gov Conversely, other research efforts have designed different derivatives of the same core structure to act as suppressors of ERRα transcriptional functions. researchgate.net For example, 7-(2-hydroxyphenyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one was identified as a potent inhibitor of ERRα transcriptional activity, with further experiments showing it could also inhibit ERRα protein expression and suppress the migration of breast cancer cells in a dose-dependent manner. researchgate.net

Molecular Interactions and Binding Mechanisms

The therapeutic potential of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives stems from their direct interaction with specific enzymes and receptors. Kinetic and binding studies have provided detailed insights into these molecular mechanisms.

Enzyme Inhibition Kinetics

Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been evaluated for their inhibitory activity against a range of enzymes, demonstrating varied potency and selectivity.

SHP2: A series of pyrido[1,2-a]pyrimidin-4-one compounds were developed as allosteric SHP2 inhibitors. researchgate.net One of the most potent compounds, 14i , exhibited high enzymatic activity against the full-length SHP2 protein with a half-maximal inhibitory concentration (IC50) of 0.104 μM. researchgate.net Notably, it showed a very low inhibitory effect on the isolated SHP2 catalytic domain (SHP2-PTP) (IC50 > 50 μM), which is characteristic of an allosteric mechanism that stabilizes the auto-inhibited conformation of the enzyme. researchgate.net

Aldose Reductase: Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as a novel class of selective Aldose Reductase (ALR2) inhibitors, with activity levels in the micromolar to submicromolar range. nih.gov The introduction of hydroxyl groups on the core structure was found to enhance inhibitory potency. All synthesized compounds in one study proved to be completely selective for ALR2 over the related enzyme ALR1 (IC50 > 10 μM for all compounds against ALR1). nih.gov

Falcipain-2: This cysteine protease from Plasmodium falciparum is a key target for antimalarial drugs. nih.gov A series of pyrido[1,2-a]pyrimidin-4-ones were synthesized and showed in vitro inhibitory potential against Falcipain-2, suggesting they can serve as lead compounds for the development of new antimalarial agents. nih.gov

FDTS (Flavin-dependent thymidylate synthase): While not the exact same scaffold, a related series of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues were found to exhibit inhibitory effects against FDTS (ThyX), an attractive antibacterial target.

Hyaluronidase (B3051955): Based on a review of the available scientific literature, no in vitro inhibition studies for this compound or its direct derivatives against the enzyme hyaluronidase have been reported.

COX Enzymes: A novel synthetic 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative, Compound 3 , was found to inhibit the cytokine-induced expression of cyclooxygenase-2 (COX-2) in human aortic smooth muscle cells. This inhibition also led to a reduction in the release of prostaglandin (B15479496) E2, a key inflammatory mediator produced by COX-2.

Enzyme TargetCompound ScaffoldRepresentative CompoundInhibition (IC50)Notes
SHP2 (full-length)Pyrido[1,2-a]pyrimidin-4-one14i0.104 µMAllosteric inhibitor; low activity against catalytic domain (IC50 > 50 µM). researchgate.net
Aldose Reductase (ALR2)2-Phenyl-pyrido[1,2-a]pyrimidin-4-oneCompound 180.17 µMSelective over ALR1 (IC50 > 10 µM). nih.gov
Aldose Reductase (ALR2)2-Phenyl-pyrido[1,2-a]pyrimidin-4-oneCompound 280.08 µMSelective over ALR1 (IC50 > 10 µM). nih.gov
Falcipain-2Pyrido[1,2-a]pyrimidin-4-oneCompounds 14, 17Not specifiedShowed excellent FP-2 inhibition. nih.gov
COX-22,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-oneCompound 3Not specifiedInhibited cytokine-induced COX-2 expression.

Receptor Binding Studies

The biological effects of these compounds are also mediated through direct binding to specific cellular receptors, thereby modulating their function.

Nicotinic Acetylcholine (B1216132) Receptors: A review of the scientific literature did not yield any studies describing the direct binding of this compound or its derivatives to nicotinic acetylcholine receptors.

Estrogen-Related Receptor α (ERRα): The demonstrated ability of pyrido[1,2-a]pyrimidin-4-one derivatives to act as both agonists and suppressors of ERRα's transcriptional activity is strong evidence of direct receptor binding. nih.govnih.govresearchgate.net One study noted that a specific derivative was selective for ERRα over other related nuclear receptors, including estrogen receptor α (ERα), estrogen receptor β (ERβ), and estrogen-related receptor β (ERRβ), highlighting a targeted binding mechanism. nih.gov

Cellular Response Mechanisms

Research into derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated their ability to trigger programmed cell death, halt cell cycle progression, and interfere with key signaling pathways that are often dysregulated in cancer.

Derivatives of the parent structure, pyrido[1,2-a]pyrimidin-4-one, have been shown to induce apoptosis in cancer cells. For instance, mechanistic studies on a related compound, 14i , a pyrido[1,2-a]pyrimidin-4-one derivative, confirmed its ability to induce cell apoptosis in Kyse-520 esophageal cancer cells. nih.gov This pro-apoptotic activity is a critical mechanism for the elimination of malignant cells and is a hallmark of many effective chemotherapeutic agents. The induction of apoptosis by these compounds suggests that they can activate the intrinsic or extrinsic pathways of programmed cell death, leading to the organized dismantling of the cell.

In addition to inducing apoptosis, certain pyrido[1,2-a]pyrimidin-4-one derivatives have been observed to interfere with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer. The aforementioned compound 14i was also found to arrest the cell cycle at the G0/G1 phase in Kyse-520 cells. nih.gov An arrest in the G0/G1 phase prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. This suggests that compounds based on the pyrido[1,2-a]pyrimidin-4-one scaffold may exert their antiproliferative effects by targeting the cellular machinery that controls the G1 to S phase transition.

The table below summarizes the observed effects of a pyrido[1,2-a]pyrimidin-4-one derivative on cellular mechanisms.

CompoundCell LineCellular Response
14i Kyse-520Induction of Apoptosis
14i Kyse-520Cell Cycle Arrest at G0/G1 Phase

The PI3K-Akt and RAS-ERK signaling pathways are crucial for cell proliferation, survival, and migration. The aberrant activation of these pathways is a common feature in many cancers. Research has indicated that pyrido[1,2-a]pyrimidin-4-one derivatives can modulate these critical signaling cascades. Specifically, compound 14i was shown to downregulate the phosphorylation levels of both Akt and Erk1/2 in Kyse-520 cells. nih.gov The phosphorylation of Akt and Erk1/2 is a key step in their activation. By inhibiting their phosphorylation, these compounds can effectively block the downstream signaling that promotes cancer cell growth and survival.

The table below details the impact of a pyrido[1,2-a]pyrimidin-4-one derivative on key signaling proteins.

CompoundCell LineTarget ProteinEffect
14i Kyse-520AktDownregulation of Phosphorylation
14i Kyse-520Erk1/2Downregulation of Phosphorylation

Biological Activities and Potential Applications of 3 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One Derivatives in Vitro

Anticancer and Antiproliferative Agents

The quest for novel and more effective cancer therapies has led to the investigation of various chemical scaffolds, including the pyrido[1,2-a]pyrimidin-4-one core. Derivatives of this structure have shown promising activity against several cancer types by targeting key signaling pathways involved in cell proliferation and survival.

Inhibition of Src Homology-2-Containing Protein Tyrosine Phosphatase 2 (SHP2)

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and signaling pathways such as RAS-ERK, PI3K-AKT, and JAK-STAT. nih.gov The overexpression or mutation of SHP2 is associated with various cancers, making it an attractive therapeutic target. nih.gov

A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and synthesized as allosteric SHP2 inhibitors. nih.gov In one study, a compound designated as 14i demonstrated potent enzymatic activity against full-length SHP2, with a half-maximal inhibitory concentration (IC50) of 0.104 μM. nih.gov This compound exhibited high antiproliferative activity against the Kyse-520 esophageal cancer cell line. nih.gov Further mechanistic studies revealed that 14i could induce apoptosis and arrest the cell cycle at the G0/G1 phase in these cells. nih.gov

Inhibition of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is another important target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). researchgate.net A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were designed and synthesized to target ROR1. researchgate.netcrossref.org

One of the most potent compounds from this series, 9a , exhibited significant anticancer activity against various NSCLC cell lines. researchgate.net The IC50 values of 9a were 0.83 μM against A549 cells, 0.26 μM against HCC827 cells, and 1.02 μM against H1975 cells. researchgate.net The mechanism of action for compound 9a was attributed to the simultaneous inhibition of Aurora A, PI3K, and BRD4 signaling pathways, leading to G2/M phase arrest and apoptosis in cancer cells. researchgate.net

Efficacy against Various Cancer Cell Lines (e.g., H1975, Kyse-520, NCI-H358, MIA-PaCa2)

The antiproliferative effects of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated against a panel of human cancer cell lines. As mentioned, compound 14i , an SHP2 inhibitor, demonstrated high antiproliferative activity against Kyse-520 cells with an IC50 of 1.06 μM. nih.gov This compound also showed stronger inhibitory activities on NCI-H358 (lung cancer) and MIA-PaCa2 (pancreatic cancer) cells compared to the known SHP2 inhibitor, SHP099. nih.gov

The ROR1 inhibitor, 9a , was effective against the H1975 lung cancer cell line with an IC50 of 1.02 μM. researchgate.net These findings highlight the broad-spectrum potential of this class of compounds against different cancer types.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundTargetCancer Cell LineIC50 (μM)
14iSHP2Kyse-5201.06
9aROR1H19751.02
9aROR1A5490.83
9aROR1HCC8270.26

Antimicrobial Agents

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat infectious diseases. These compounds have demonstrated activity against both bacteria and parasites.

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and screened for their in vitro antibacterial activity. nih.gov The screening was conducted using the agar (B569324) well diffusion and microdilution methods against standard strains of Gram-positive bacteria (Bacillus subtilis and Staphylococcus epidermidis) and Gram-negative bacteria (Xanthomonas campestris and Pseudomonas aeruginosa). nih.gov

Compounds featuring a substituted heterocyclic piperazine (B1678402) moiety showed good activity. nih.gov Notably, one compound, 6i , exhibited activity that was twofold better than the standard drug, streptomycin (B1217042) sulphate. nih.gov

Antimalarial Activity (e.g., against Plasmodium falciparum and Falcipain-2)

Malaria, caused by the Plasmodium parasite, remains a significant global health issue. The cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum is a validated target for antimalarial drug development, as its inhibition adversely affects the parasite's growth. nih.gov

A series of pyrido[1,2-a]pyrimidin-4-ones were synthesized and evaluated for their in vitro FP-2 inhibitory potential. nih.gov Two compounds from this series, designated as 14 and 17 , showed excellent inhibition of FP-2. nih.gov These compounds are considered promising lead candidates for the development of potent FP-2 inhibitors as novel antimalarial drugs. nih.gov

Antiviral Properties

Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as a promising class of anti-HIV agents. researchgate.net Research has indicated their potential mechanism of action involves the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. researchgate.net

In one study, a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives incorporating 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties were synthesized and assessed for their anti-HIV-1 activity. These modifications were designed to act as metal-chelating motifs, a key feature for many integrase inhibitors. The in vitro evaluation in Hela cell cultures showed that most of the tested compounds exhibited moderate inhibitory activity against the HIV-1 (NL4-3) virus. Among the synthesized series, two compounds demonstrated the highest activity, with inhibition rates of 51% and 48% at a concentration of 100 μM. researchgate.net These findings highlight the potential of the pyrido[1,2-a]pyrimidin-4-one core as a scaffold for the development of new antiviral therapeutic agents. researchgate.net

Anti-inflammatory Agents

The pyrido[1,2-a]pyrimidin-4-one nucleus is a structural feature found in various compounds with established anti-inflammatory properties. wjpsonline.com Research into derivatives of this scaffold has confirmed its potential as a source of new anti-inflammatory agents. For instance, 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated marked anti-inflammatory effects in animal models of carrageenan-induced edema. wjpsonline.com Furthermore, C3-arylated versions of the scaffold have also been noted for their biological activities, including anti-inflammatory effects. researchgate.net

A key mechanism underlying inflammation involves the degradation of hyaluronic acid (HA) by hyaluronidase (B3051955) enzymes. During chronic inflammatory conditions, increased hyaluronidase activity leads to the breakdown of the extracellular matrix, contributing to joint diseases. wjpsonline.com Consequently, inhibiting this enzyme is a viable strategy for developing non-steroidal anti-inflammatory drugs (NSAIDs). wjpsonline.com

In this context, a series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives featuring various appended nitrogen-containing heterocycles (such as imidazole (B134444), triazole, piperazine, and morpholine) were synthesized and evaluated for their in vitro anti-inflammatory activity via hyaluronidase inhibition. wjpsonline.com The study found that several of these derivatives exhibited significant inhibitory action. Notably, compounds possessing an N-methylpiperazine ring and a piperazine ethoxy ethanol (B145695) ring showed greater growth inhibition than the standard drug Indomethacin at a 10 μg concentration. wjpsonline.com

Table 1: Hyaluronidase Inhibition by 4H-pyrido[1,2-a]pyrimidin-4-one Derivatives This table is interactive. You can sort and filter the data.

Compound ID Appended Heterocycle % Inhibition at 10 µg
4e N-methylpiperazine > Indomethacin
5f Piperazine ethoxy ethanol > Indomethacin
Indomethacin Standard Drug -

Data sourced from in vitro hyaluronidase enzyme inhibition assays. wjpsonline.com

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many anti-inflammatory drugs. While numerous pyrimidine (B1678525) derivatives and related fused heterocyclic systems have been extensively investigated as selective COX-2 inhibitors, specific research detailing the COX-1/COX-2 inhibitory activity of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is not prominently available in the existing literature. nih.govnih.govresearchgate.net Studies have focused on related structures such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyridazines, which have shown potent and selective COX-2 inhibition. researchgate.netrsc.org However, direct enzymatic inhibition data for 4H-pyrido[1,2-a]pyrimidin-4-one derivatives is lacking, representing an area for future investigation.

Metabolic Modulators

Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have emerged as significant modulators of key metabolic enzymes and receptors, suggesting their potential in treating metabolic disorders like diabetes and related complications.

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions associated with diabetes mellitus. The conversion of excess glucose to sorbitol by ALR2 leads to osmotic stress and the development of long-term diabetic complications. Therefore, ALR2 inhibition is a key therapeutic strategy. nih.gov

A series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives were designed as bioisosteres of flavonoids and evaluated as ALR2 inhibitors. These compounds demonstrated potent activity, with inhibition levels in the micromolar to submicromolar range. nih.gov Structure-activity relationship (SAR) studies revealed several key findings:

Phenolic Moieties: The presence of a phenol (B47542) or catechol group on the 2-phenyl ring is crucial for pharmacophoric recognition by the enzyme. The absence or methylation of these hydroxyl groups resulted in inactive or significantly less active compounds. nih.gov

Hydroxylation of the Core: Introducing a hydroxyl group at the 6 or 9 position of the pyrido[1,2-a]pyrimidin-4-one nucleus enhanced the inhibitory potency. nih.gov

Side Chain Length: Extending the side chain at the 2-position from a phenyl to a benzyl (B1604629) group generally led to a decrease in activity. nih.gov

The most active compounds from this series exhibited significant and selective inhibition of ALR2. nih.gov

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Derivatives This table is interactive. You can sort and filter the data.

Compound ID Substitution Pattern ALR2 IC₅₀ (µM)
13 2-(4-hydroxyphenyl) 1.25
14 2-(3,4-dihydroxyphenyl) 0.44
18 9-hydroxy-2-(4-hydroxyphenyl) 0.16
19 6-hydroxy-2-(4-hydroxyphenyl) 0.18
28 9-hydroxy-2-(3,4-dihydroxyphenyl) 0.08
29 6-hydroxy-2-(3,4-dihydroxyphenyl) 0.11

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme. nih.gov

The nuclear estrogen-related receptor α (ERRα) is a key regulator of genes involved in mitochondrial biogenesis and oxidative metabolism. As an orphan nuclear receptor, it plays a vital role in cellular energy homeostasis. Agonists that enhance the transcriptional function of ERRα have therapeutic potential for metabolic diseases, including metabolic syndrome and diabetes.

A series of pyrido[1,2-a]pyrimidin-4-ones have been successfully identified as novel agonists that improve the transcriptional functions of ERRα. In vitro studies demonstrated that these compounds effectively increased the mRNA and protein levels of downstream targets of ERRα. This activation of the ERRα pathway consequently led to an improvement in the uptake of glucose and fatty acids in C2C12 muscle cells. These findings suggest that pyrido[1,2-a]pyrimidin-4-one derivatives could have clinical utility in the management of metabolic disorders by modulating cellular energy metabolism through ERRα agonism.

Other Noteworthy Biological Activities

Derivatives of the pyrido[1,2-a]pyrimidin-4-one nucleus have been investigated for a wide array of pharmacological effects, revealing a scaffold with versatile potential. The following sections detail several of these noteworthy biological activities that have been explored through in vitro studies.

Several studies have highlighted the antioxidant capabilities of pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds demonstrate the ability to neutralize free radicals, which are implicated in the pathophysiology of numerous diseases.

One study focused on a series of 3-cyano-4-imino-2-(substituted)-4H-pyrido[1,2-a]pyrimidine derivatives, which were synthesized from a 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine precursor. The antioxidant potential of these compounds was evaluated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The DPPH radical is a stable organic molecule that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, a color change that can be measured spectrophotometrically. The results, shown in the table below, indicate that several derivatives exhibit significant radical scavenging activity.

Another investigation into 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives found that the presence of a phenol or catechol moiety on the 2-phenyl ring was crucial for activity. These derivatives displayed significant antioxidant properties, with the catechol-bearing compounds showing the most potent activity. This suggests that hydroxyl groups on the aromatic ring system play a key role in the free radical scavenging mechanism of this class of compounds.

CompoundSubstituent at Position 2DPPH Scavenging Activity (%)
6a-NH-C6H4-OCH3 (p)85.42
6b-NH-C6H4-CH3 (p)80.24
6c-NH-C6H4-Cl (p)75.48
7a-O-C6H4-NO2 (p)65.24
7b-O-C6H4-Cl (p)58.45

A notable application of pyrido[1,2-a]pyrimidin-4-one derivatives is in the development of novel insecticides. Research into mesoionic compounds based on this scaffold has yielded potent agents against significant agricultural pests. These compounds are believed to act on the insect nervous system, specifically by interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs).

In one study, a series of mesoionic pyrido[1,2-a]pyrimidinone compounds featuring an indole (B1671886) moiety were designed and synthesized. Bioassays revealed that these compounds possessed good to excellent insecticidal activities against the white-backed planthopper (Sogatella furcifera) and the bean aphid (Aphis craccivora). One particular derivative, designated compound 7, demonstrated outstanding activity against both pests, with LC50 values of 0.86 µg/mL and 0.85 µg/mL, respectively. Further investigation through proteomics and quantitative real-time PCR suggested that this compound may interact with the α1 and α7 nAChR subunits in S. furcifera.

Another series of mesoionic pyrido[1,2-a]pyrimidinones, this time incorporating a dithioacetal skeleton, also showed significant insecticidal effects. Compound 34 from this series was particularly effective against the bean aphid, with an LC50 value of 2.80 µg/mL. Molecular docking studies supported the hypothesis that these compounds act on nAChRs. Additionally, mesoionic derivatives containing a neonicotinoid moiety have been synthesized, with one compound (I13) showing a 92% mortality rate against A. craccivora at a concentration of 100 µg/mL.

Compound SeriesLead CompoundTarget PestLC50 (µg/mL)
Indole-MesoionicCompound 7Sogatella furcifera0.86
Indole-MesoionicCompound 7Aphis craccivora0.85
Dithioacetal-MesoionicCompound 34Aphis craccivora2.80
Neonicotinoid-MesoionicCompound I13Aphis craccivoraN/A (92% mortality at 100 µg/mL)

Flavin-dependent thymidylate synthase (FDTS), encoded by the thyX gene, is an essential enzyme for DNA synthesis in certain pathogenic bacteria and is absent in humans, making it an attractive target for novel antibacterial agents. While the pyrido[1,2-a]pyrimidin-4-one scaffold itself has not been explicitly reported as an FDTS inhibitor in the available literature, research into structurally related heterocyclic systems is noteworthy. A study on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, which share a fused pyridinone ring system, identified two compounds that exhibited inhibitory effects against Mycobacterium tuberculosis ThyX, with inhibition of 23.1% and 33.2% at a concentration of 200 µM. This suggests that fused pyridine-based heterocyclic systems may have potential as scaffolds for the development of FDTS inhibitors, though direct evidence for pyrido[1,2-a]pyrimidin-4-one derivatives is currently lacking.

The serotonin (B10506) 5-HT6 receptor is a target for the development of treatments for neurological and cognitive disorders. While a patent has been filed for 4H-pyrido[1,2-a]pyrimidin-4-one compounds for use in treating neurological disorders, specific data on their interaction with the 5-HT6 receptor is not detailed in the abstract. However, research on the closely related isomeric pyrido[1,2-c]pyrimidine (B1258497) scaffold has shown affinity for various serotonin receptors. One study investigated novel 4-aryl-pyrido[1,2-c]pyrimidine derivatives for their affinity towards 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors, indicating that this general structural class can interact with multiple serotonin receptor subtypes. Another study on 4-aryl-pyrido[1,2-c]pyrimidines focused on dual activity at 5-HT1A receptors and the serotonin transporter (SERT). These findings on a related isomer suggest that the broader pyridopyrimidine family may hold potential for designing ligands for serotonin receptors, but specific research confirming 5-HT6 antagonism for the this compound scaffold is not present in the provided results.

Bacterial efflux pumps are a significant mechanism of multidrug resistance, actively transporting antibiotics out of the cell. Inhibiting these pumps can restore the efficacy of existing antibiotics. The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising basis for the development of efflux pump inhibitors (EPIs), particularly against the Gram-negative bacterium Pseudomonas aeruginosa.

Research has specifically targeted the MexAB-OprM efflux pump system in P. aeruginosa. A study focused on optimizing the potency of the pyridopyrimidine series of EPIs by applying a pharmacophore model. The model predicted that incorporating substituents at the 2-position of the scaffold would improve potency. This was confirmed experimentally, with piperidine (B6355638) substitutions found to be optimal. Further modifications, such as the introduction of vinyl tetrazoles, led to even greater potency in inhibiting the MexAB-OprM pump. This line of research demonstrates the utility of the pyrido[1,2-a]pyrimidin-4-one core in designing specific and potent inhibitors to combat antibiotic resistance in pathogenic bacteria.

Lack of Publicly Available Research on the KDM4 and KDM5 Inhibitory Activity of this compound Derivatives

A comprehensive review of scientific literature reveals no specific studies detailing the in vitro inhibitory activity of this compound derivatives against histone lysine (B10760008) demethylases KDM4 and KDM5.

Despite a thorough search for research articles and scientific data, no publications were identified that specifically investigate the biological activity of compounds with the this compound core structure as inhibitors of the KDM4 and KDM5 enzyme families. Consequently, the generation of a detailed article section, including data tables on their inhibitory potency (e.g., IC50 values), is not possible based on the current body of public scientific knowledge.

Scientific investigations into histone lysine demethylase inhibitors have explored a variety of chemical scaffolds. Notably, research has been published on a related but structurally distinct isomer, the pyrido[3,4-d]pyrimidin-4(3H)-one core. Derivatives of this scaffold have been reported as potent, cell-permeable inhibitors of both KDM4 and KDM5 subfamilies. acs.orgresearchgate.netnih.govnih.gov These studies provide detailed structure-activity relationships and inhibitory data for the pyrido[3,4-d]pyrimidin-4(3H)-one series.

However, the specific scaffold of this compound and its derivatives have not been described in the context of KDM4 or KDM5 inhibition in the available literature. Therefore, no data tables or detailed research findings on this specific subject can be provided at this time.

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of pyrido[1,2-a]pyrimidin-4-ones often involves multi-step procedures that may utilize harsh reagents and generate significant chemical waste. The future of synthesizing 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs lies in the development of novel, sustainable synthetic methodologies that adhere to the principles of green chemistry.

Furthermore, the use of environmentally benign solvents and catalysts is a key aspect of sustainable synthesis. Researchers are exploring the use of hexafluoroisopropanol (HFIP) as a recyclable solvent and promoter for the synthesis of related dihydropyrido[1,2-a]pyrimidin-4-ones. researchgate.net Microwave-assisted organic synthesis (MAOS) is another powerful tool that can accelerate reaction times, increase yields, and often reduce the need for harsh reaction conditions. nih.gov The application of these green chemistry principles to the synthesis of this compound will be crucial for its environmentally responsible and cost-effective production for further biological studies and potential therapeutic applications.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyrido[1,2-a]pyrimidines

FeatureConventional SynthesisGreen/Sustainable Synthesis
Number of Steps Often multi-stepFewer steps (e.g., one-pot reactions)
Solvents Often hazardous organic solventsBenign, recyclable solvents (e.g., HFIP, water) or solvent-free conditions
Catalysts May use stoichiometric or toxic catalystsCatalytic amounts of reusable or non-toxic catalysts
Energy Input Often requires prolonged heatingCan be accelerated by microwave irradiation
Waste Generation HigherLower (atom economy is higher)
Reaction Time LongerShorter

Advanced Computational Design for Targeted Modulators

The advancement of computational chemistry and molecular modeling offers powerful tools for the rational design of targeted modulators based on the this compound scaffold. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into the binding modes and interactions of these compounds with their biological targets.

For example, a recent study utilized a two-round design strategy, including scaffold hopping and molecular docking, to develop novel pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of the protein tyrosine phosphatase SHP2. nih.gov Molecular docking studies revealed that the rigidity of an initial lead compound might hinder optimal binding, leading to the design of more flexible analogs with significantly improved activity. nih.gov Similarly, molecular docking and MD simulations have been employed to understand the interaction mechanism between pyrido[3,4-d]pyrimidine (B3350098) inhibitors and the kinase Mps1, providing a basis for the design of new, more potent inhibitors. nih.govdocumentsdelivered.com

These computational approaches can be applied to the this compound scaffold to:

Identify potential binding sites on known and novel biological targets.

Predict the binding affinity of newly designed derivatives.

Elucidate the key structural features required for potent and selective activity.

Guide the synthesis of a focused library of compounds with a higher probability of biological activity.

By integrating computational design with synthetic chemistry and biological testing, the development of highly potent and selective modulators of specific biological targets can be significantly accelerated.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The this compound scaffold has demonstrated a diverse range of biological activities, suggesting that it may interact with multiple biological targets. While some targets have been identified, such as SHP2 and nitric oxide synthases, there is a vast potential for the discovery of novel biological targets and the elucidation of new mechanistic pathways. nih.govnih.gov

The broad spectrum of activity of pyrido[1,2-a]pyrimidines, including antimalarial and anticancer effects, points towards the modulation of fundamental cellular processes. nih.govresearchgate.net Future research should focus on unbiased screening approaches to identify new targets. This can be achieved through:

High-throughput screening (HTS) of large compound libraries against diverse biological assays.

Phenotypic screening to identify compounds that produce a desired cellular effect, followed by target deconvolution to identify the molecular target.

Chemical proteomics approaches, which can be used to identify the protein targets of a bioactive compound directly from a complex biological sample.

A study on pyrido[1,2-a]pyrimidin-4-ones identified them as new agonists that enhance the transcriptional functions of the nuclear estrogen-related receptor α (ERRα), a key regulator of mitochondrial biogenesis and oxidative metabolism. nih.gov This discovery highlights the potential for this scaffold to modulate previously unappreciated biological pathways. By exploring these undiscovered targets, the therapeutic potential of this compound can be expanded to new disease areas.

Diversification of Chemical Libraries based on this compound Scaffold

To fully explore the therapeutic potential of the this compound scaffold, the creation of diverse chemical libraries is essential. Diversity-oriented synthesis (DOS) is a powerful strategy for generating a wide range of structurally diverse molecules from a common starting material. This approach allows for the systematic exploration of the chemical space around the core scaffold, leading to the identification of compounds with novel biological activities.

The pyrido[1,2-a]pyrimidine (B8458354) core offers multiple points for diversification, allowing for the introduction of a variety of substituents at different positions. For example, the C-3 position can be functionalized through chalcogenation reactions, providing access to a range of sulfur- and selenium-containing derivatives. rsc.org Furthermore, the synthesis of related pyrido[2,3-d]pyrimidin-7(8H)-ones has demonstrated the feasibility of creating libraries with diverse substituents at the C4 position. mdpi.com

The development of efficient and versatile synthetic routes, such as those discussed in section 7.1, will be crucial for the successful implementation of DOS strategies. By creating large and diverse chemical libraries based on the this compound scaffold, researchers can increase the probability of discovering novel bioactive compounds with unique therapeutic properties.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, it is essential to move beyond single-target-based approaches and embrace a systems-level perspective. The integration of multiple "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a compound. techscience.comnih.govmdpi.com

Multi-omics approaches can be used to:

Identify the global changes in gene expression, protein levels, and metabolite concentrations induced by a compound.

Uncover the complex signaling pathways and networks that are modulated by the compound.

Identify potential biomarkers for predicting the efficacy or toxicity of a compound.

Generate new hypotheses about the mechanism of action of a compound.

For example, a multi-omics approach was used to reveal that diffuse midline gliomas have altered DNA replication and are susceptible to replication stress therapy, opening up new therapeutic avenues. nih.gov While no specific multi-omics studies have been reported for this compound, the application of these powerful technologies will be invaluable for its future development. By integrating data from multiple omics platforms, researchers can build a comprehensive biological profile of this promising scaffold, leading to a deeper understanding of its therapeutic potential and a more rational approach to its clinical development.

Q & A

Q. What are the common synthetic routes for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?

The synthesis typically involves cyclization of 2-methylpyridine with ethyl acetoacetate under Lewis acid catalysis, followed by functionalization. Key methods include:

  • Electrochemical selenylation : Ouyang's protocol uses KI as an electrolyte, DMSO as solvent, and carbon/platinum electrodes to introduce selenyl groups at C3 (yields: 81% at 30 mA) .
  • Palladium-catalyzed alkenylation : Direct C–H activation with oxygen as an oxidant enables C3 alkenylation (e.g., vinyl group introduction via Heck reaction) .
  • Suzuki-Miyaura coupling : Microwave-assisted arylation at C3 using 7-chloro-3-iodo derivatives .

Q. How are spectroscopic techniques utilized to characterize this compound derivatives?

IR and UV-Vis spectroscopy are critical for analyzing electronic transitions and substituent effects. For example:

  • The π→π* transition in the pyrimidinone core is sensitive to solvent polarity, with a negative solvatochromic shift observed in polar solvents .
  • Substituents at C3 (e.g., selenyl or vinyl groups) alter absorption maxima, aiding in structural confirmation .

Advanced Research Questions

Q. How can contradictory data in functionalization methods (e.g., electrochemical vs. iodine-catalyzed pathways) be resolved?

Discrepancies in yields or conditions often stem from mechanistic differences:

  • Electrochemical selenylation (Ouyang, 2023) operates via iodide-mediated radical pathways, favoring mild conditions and scalability .
  • Iodine-catalyzed sulfenylation (Wang et al.) requires elevated temperatures for thiol coupling, which may degrade sensitive substituents . Resolution involves comparative kinetic studies and mechanistic probes (e.g., radical trapping experiments) to identify dominant pathways under varying conditions.

Q. What strategies optimize regioselectivity in C–H bond functionalization at C3?

Key factors include:

  • Catalyst design : Pd(OAc)₂ with oxygen as an oxidant enhances C3 alkenylation selectivity by stabilizing intermediates .
  • Substituent effects : Electron-donating groups at C2 (e.g., methyl) direct electrophilic attacks to C3 via resonance stabilization .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve iodine-mediated reactions by stabilizing ionic intermediates .

Q. How do structural modifications impact biological activity in pyrido[1,2-a]pyrimidin-4-one derivatives?

Structure-activity relationship (SAR) studies reveal:

  • C3 substituents : Selenyl or aryl groups enhance aldose reductase inhibition (IC₅₀: 0.2–1.2 μM) by interacting with the enzyme's hydrophobic pocket .
  • Hydroxyl groups at C6/C9 : Improve antioxidant activity (e.g., catechol derivatives show 2x higher ROS scavenging vs. phenol analogs) .
  • Methyl at C2 : Critical for acetylcholinesterase inhibition, likely via steric stabilization of the ligand-enzyme complex .

Q. What methodologies address low yields in large-scale synthesis of selenylated derivatives?

Ouyang's electrochemical method scales effectively by:

  • Increasing current to 30 mA (5 mmol scale, 81% yield) .
  • Using carbon rod anodes to minimize electrode corrosion.
  • Optimizing DMSO/KI electrolyte ratios to balance conductivity and solubility.

Methodological Considerations

Q. How are computational tools applied to predict binding modes of pyrido[1,2-a]pyrimidin-4-one derivatives?

Docking simulations (e.g., AutoDock Vina) align with experimental SAR:

  • C3 selenyl groups form hydrophobic interactions with ALR2's Tyr48 and Trp79 .
  • Hydroxyl groups at C6/C9 participate in hydrogen bonding with catalytic residues (e.g., His110 in ALR2) .

Q. What analytical challenges arise in characterizing halogenated derivatives (e.g., 3-chloroethyl analogs)?

  • Mass spectrometry : Halogen isotopes (e.g., ³⁵Cl/³⁷Cl) complicate fragmentation patterns, requiring high-resolution MS .
  • X-ray crystallography : Used to resolve steric effects of bulky substituents (e.g., risperidone intermediates) .

Data Interpretation and Conflict Resolution

Q. How can conflicting reports on the reactivity of the pyrimidinone core be reconciled?

Divergent reactivity (e.g., sulfenylation vs. selenylation) depends on:

  • Catalyst system : Iodine promotes thiol coupling, while electrochemical methods favor selenylation .
  • Substrate electronics : Electron-rich cores undergo faster C–H activation, as shown by Hammett studies .

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Feasible Synthetic Routes

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3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.